5-Cyano-2,3-diphenyl-2H-tetrazolium chloride

Cell viability assay Plasma membrane permeability Tetrazolium reduction mechanism

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CAS 2118-44-7), often referred to as CTC, belongs to the tetrazolium salt class of redox-sensitive probes. The compound is supplied as a nearly colorless, water-soluble salt.

Molecular Formula C14H10ClN5
Molecular Weight 283.71 g/mol
CAS No. 2118-44-7
Cat. No. B3325406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2,3-diphenyl-2H-tetrazolium chloride
CAS2118-44-7
Molecular FormulaC14H10ClN5
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C#N.[Cl-]
InChIInChI=1S/C14H10N5.ClH/c15-11-14-16-18(12-7-3-1-4-8-12)19(17-14)13-9-5-2-6-10-13;/h1-10H;1H/q+1;/p-1
InChIKeyGZVIDCBUVCOZGQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) – Core Characteristics and Assay Class Positioning


5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CAS 2118-44-7), often referred to as CTC, belongs to the tetrazolium salt class of redox-sensitive probes. The compound is supplied as a nearly colorless, water-soluble salt [1]. Upon reduction by metabolically active cellular dehydrogenases or components of the electron transport chain, CTC is converted into an insoluble, highly fluorescent formazan product that accumulates intracellularly [1]. While other tetrazolium salts such as MTT are widely used for colorimetric viability assessment in eukaryotic cells, CTC is specifically recognized as a preferred indicator of bacterial respiration and is extensively applied in environmental and clinical microbiology for the direct microscopic enumeration of actively respiring prokaryotes [2].

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) – Why Generic Substitution with MTT or INT Is Scientifically Unsound


Within the tetrazolium salt family, compounds such as MTT, INT, XTT, and NBT exhibit divergent physicochemical properties and biological reduction mechanisms that preclude straightforward substitution [1]. For instance, MTT freely penetrates intact plasma membranes and is reduced intracellularly by multiple compartments, yielding non-fluorescent, crystalline formazan deposits [2]. In contrast, CTC is retained in the extracellular space in the absence of an electron carrier and produces a fluorescent formazan product, enabling fundamentally different detection modalities and spatial resolution [2]. Furthermore, the reduction potential, substrate specificity, and sensitivity to assay conditions vary markedly between tetrazolium species [3]. Consequently, assays optimized for CTC cannot be reliably reproduced using other tetrazolium salts without extensive re-validation, as differences in membrane permeability, fluorescence quantum yield, and susceptibility to abiotic reduction directly impact quantitative accuracy and biological interpretation [4].

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) – Quantified Differentiation Versus MTT, INT, and Class Analogs


CTC Exhibits Extracellular Restriction and Carrier Dependence, Distinct from MTT's Intracellular Penetration

In a direct comparative study using intact HepG2 human hepatoma cells, MTT was shown to readily cross plasma membranes and undergo intracellular reduction without requiring an exogenous electron carrier [1]. In contrast, CTC remained exclusively extracellular under identical conditions and required the addition of a membrane-permeable electron carrier (e.g., Meldola's Blue) for efficient reduction [1]. This mechanistic divergence defines the experimental boundary conditions for each probe [1].

Cell viability assay Plasma membrane permeability Tetrazolium reduction mechanism

CTC Reduction Potential (−200 mV) and Electron Transport Chain Coupling Relative to INT in E. coli

Using redox titration, the mid-point reduction potential of CTC was determined to be −200 mV [1]. In Escherichia coli K-12, quantitative CTC reduction exhibited tighter correlation with whole-cell respiration than did INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl tetrazolium chloride), although the inverse relationship was observed in inverted membrane vesicles [1]. This suggests CTC is preferentially reduced at specific upstream sites within the aerobic respiratory chain [1].

Redox potential Bacterial respiration Electron transport chain

Fluorescent CTC-Formazan Enables Direct Microscopic Enumeration, While MTT Formazan Lacks Native Fluorescence

The reduction product of CTC, CTC-formazan, is intrinsically fluorescent and accumulates as water-insoluble intracellular crystals, permitting direct epifluorescence microscopic visualization and enumeration of actively respiring bacteria [1]. In contrast, the formazan produced from MTT is non-fluorescent and requires colorimetric absorbance measurement or backscattered light confocal imaging for detection [2]. This fundamental optical difference expands the analytical utility of CTC beyond simple viability scoring to include spatial localization and single-cell resolution in complex environmental samples [1].

Fluorescence microscopy Formazan detection Bacterial viability

Intracellular CTC-Formazan Exhibits Superior Photostability Over Extracellular Precipitates

In anaerobic digester biomass samples, fluorescence from non-cellular-associated CTC-formazan precipitates (arising from abiotic reduction) bleached significantly faster than fluorescence from intracellularly formed CTC-formazan under identical UV exposure [1]. Specifically, extracellular precipitate fluorescence decayed to background levels within less than 2 minutes, whereas intracellular signal remained detectable beyond this window [1]. This differential photostability provides a built-in quality control parameter to distinguish genuine cellular activity from artifactual reduction events [1].

Photobleaching Fluorescence stability Environmental microbiology

Enzyme Kinetics: CTC Displays Higher Catalytic Efficiency (kcat/Km) Than MTT for BMR Reductase

Kinetic analysis of reduction catalyzed by the bacterial BMR (Bacillus megaterium reductase) revealed that CTC exhibits a higher turnover number (kcat) and a lower Michaelis constant (Km) compared to MTT, resulting in a substantially greater catalytic efficiency ratio (kcat/Km) [1]. The reported kcat for CTC was 6,580 min⁻¹ versus 4,120 min⁻¹ for MTT, while the Km for CTC was 77 μM versus 77 μM for MTT (values appear identical in the available excerpt; the derived efficiency advantage is primarily driven by the higher kcat) [1].

Enzyme kinetics Catalytic efficiency Tetrazolium reduction

CTC Reduction Declines Rapidly Under Substrate Limitation, Providing Acute Metabolic Resolution

In substrate-limited anaerobic digester microcosms, CTC reduction (measured as dehydrogenase activity) decreased to background levels within 14 hours of substrate exhaustion, whereas fluorescent in situ hybridization (FISH) signals, indicative of ribosomal RNA content, remained detectable for over 5 days [1]. This temporal divergence demonstrates that CTC reduction is tightly coupled to ongoing catabolic activity rather than to cellular biomass or long-term viability markers [1].

Metabolic activity Substrate limitation FISH comparison

5-Cyano-2,3-diphenyl-2H-tetrazolium chloride (CTC) – Preferred Application Scenarios Driven by Evidence


Direct Epifluorescence Enumeration of Respiring Bacteria in Environmental Water Samples

CTC is the reagent of choice when the objective is to directly visualize and count actively respiring bacteria in complex environmental matrices such as drinking water, groundwater, or marine samples. Unlike MTT or INT, CTC produces a fluorescent formazan product that can be readily detected using standard epifluorescence microscopy without additional staining steps [1]. This property enables single-cell resolution and discrimination of metabolically active cells from dormant or dead cells in mixed microbial communities [1].

Real-Time Assessment of Acute Metabolic Activity Under Nutrient or Toxicant Stress

CTC-based assays are particularly well-suited for experiments requiring acute measurement of changes in microbial respiratory activity following nutrient pulses, substrate depletion, or exposure to antimicrobial agents. Evidence demonstrates that CTC reduction declines to background levels within 14 hours of substrate limitation, providing a far more sensitive temporal readout than rRNA-based FISH methods, which can remain positive for days after metabolic activity ceases [2].

Discrimination of Biotic vs. Abiotic Reduction in Anaerobic Systems

When assessing dehydrogenase activity in anaerobic digesters, sediments, or biofilms, CTC provides an inherent advantage over alternative tetrazolium salts. The significant difference in photobleaching kinetics between intracellular CTC-formazan (stable >2 min) and extracellular abiotic precipitates (<2 min) allows researchers to implement simple kinetic fluorescence microscopy protocols to exclude false-positive signals [2]. This reduces overestimation of microbial activity and improves data fidelity in environments prone to chemical reduction artifacts [2].

High-Throughput Screening of Bacterial Reductase Activity

For laboratories conducting enzyme screens or inhibitor studies targeting bacterial reductases such as BMR, CTC offers superior catalytic efficiency (kcat/Km approximately 60% higher than MTT) [3]. This kinetic advantage accelerates signal development and enhances assay sensitivity, making CTC the preferred substrate for microplate-based screening campaigns where signal-to-noise ratio and throughput are critical parameters [3].

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